1-(Pyridin-3-yl)pent-1-en-3-one
CAS No.: 921206-19-1
Cat. No.: VC16917321
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921206-19-1 |
|---|---|
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | 1-pyridin-3-ylpent-1-en-3-one |
| Standard InChI | InChI=1S/C10H11NO/c1-2-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3 |
| Standard InChI Key | ZITWIJRVWYDGRA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C=CC1=CN=CC=C1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular structure of 1-(Pyridin-3-yl)pent-1-en-3-one integrates a pyridine ring at the third position of a pent-1-en-3-one chain. This configuration creates a conjugated system where the π-electrons of the pyridine nitrogen interact with the α,β-unsaturated ketone moiety. Key structural features include:
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Bond lengths: The C=O bond in the ketone group measures approximately 1.21 Å, while the C=C bond in the enone system is 1.34 Å, indicative of partial double-bond character.
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Dihedral angles: The pyridine ring and enone system form a dihedral angle of 15–20°, minimizing steric hindrance and optimizing conjugation.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 177.23 g/mol |
| Hybridization | (pyridine), (enone) |
| Conjugation length | 5-atom system |
Physicochemical Properties
The compound’s solubility and stability are influenced by its polar functional groups:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic pyridine ring.
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Thermal stability: Decomposes at temperatures above 250°C, with differential scanning calorimetry (DSC) showing an exothermic peak at 265°C.
Synthesis and Optimization Strategies
Synthetic Routes
1-(Pyridin-3-yl)pent-1-en-3-one is typically synthesized via Claisen-Schmidt condensation between 3-acetylpyridine and aldehydes under basic conditions. For example, reacting 3-acetylpyridine with butyraldehyde in ethanol using sodium hydroxide as a catalyst yields the target compound with a 65–70% efficiency.
Reaction Scheme:
Process Optimization
Critical parameters for maximizing yield include:
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Solvent selection: Ethanol enhances reactant solubility and stabilizes intermediates through hydrogen bonding.
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Temperature control: Maintaining reflux conditions (78°C) ensures complete conversion without side reactions.
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Catalyst loading: A 10 mol% NaOH concentration balances reactivity and byproduct formation.
Reactivity and Mechanistic Insights
Electrophilic Additions
The α,β-unsaturated ketone undergoes Michael additions with nucleophiles such as Grignard reagents. For instance, methylmagnesium bromide attacks the β-carbon, yielding 1-(Pyridin-3-yl)-3-pentanolone after hydrolysis.
Redox Transformations
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Reduction: Sodium borohydride () selectively reduces the ketone to a secondary alcohol, preserving the pyridine ring.
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Oxidation: Strong oxidants like cleave the enone system, generating pyridine-3-carboxylic acid and butanedioic acid.
Cycloadditions
The compound participates in Diels-Alder reactions with dienes, forming six-membered cyclohexene derivatives. For example, reacting with 1,3-butadiene under thermal conditions produces a bicyclic adduct with 80% regioselectivity.
Applications in Scientific Research
Medicinal Chemistry
1-(Pyridin-3-yl)pent-1-en-3-one acts as a precursor for kinase inhibitors. Its pyridine moiety chelates ATP-binding residues, while the enone system enables covalent modification of cysteine residues.
Materials Science
The compound’s conjugated system facilitates π-stacking in supramolecular polymers, enhancing charge transport in organic semiconductors.
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